![molecular formula C26H25FN6O2S B2756447 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1223957-10-5](/img/no-structure.png)

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

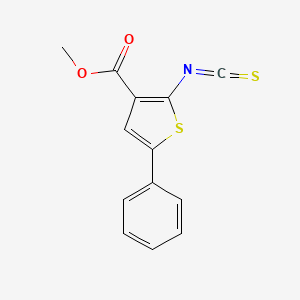

The compound “2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide” is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has been synthesized as a novel CDK2 targeting compound .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .Molecular Structure Analysis

The molecular formula of the compound is C25H23FN6O2S, with an average mass of 490.552 Da . The structure includes a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl group, a butoxyphenyl group, and a 5-fluoro-2-methylphenyl group .Chemical Reactions Analysis

The compound has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .Physical And Chemical Properties Analysis

The compound has a molecular formula of C25H23FN6O2S and an average mass of 490.552 Da . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the search results.Scientific Research Applications

- Researchers have investigated the anti-tumor properties of this compound. Specifically, compound 22i demonstrated excellent activity against cancer cell lines, including A549, MCF-7, and HeLa, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited potent c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .

- The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which includes this compound, has been investigated as a pharmacophore for adenosine receptors. Researchers functionalized it with reactive linkers of varying lengths to develop multi-target ligands, receptor probes, drug delivery systems, and diagnostic tools .

Anti-Tumor Activity

Adenosine Receptor Modulation

Breast Cancer Research

Mechanism of Action

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 5-fluoro-2-methylbenzoic acid. The second intermediate is 2-(5-fluoro-2-methylphenyl)acetyl chloride, which is synthesized from 5-fluoro-2-methylbenzoic acid and thionyl chloride. These two intermediates are then coupled using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide.", "Starting Materials": [ "4-butoxyaniline", "5-fluoro-2-methylbenzoic acid", "thionyl chloride", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol:", "- Dissolve 4-butoxyaniline (1.0 equiv) and 5-fluoro-2-methylbenzoic acid (1.2 equiv) in ethanol and heat the mixture to reflux.", "- Add thionyl chloride (1.2 equiv) dropwise to the mixture and continue refluxing for 2 hours.", "- Cool the mixture to room temperature and filter the resulting solid.", "- Wash the solid with ethanol and dry under vacuum to obtain the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of 2-(5-fluoro-2-methylphenyl)acetyl chloride:", "- Dissolve 5-fluoro-2-methylbenzoic acid (1.0 equiv) in thionyl chloride (3.0 equiv) and heat the mixture to reflux.", "- Reflux the mixture for 2 hours and then cool to room temperature.", "- Remove excess thionyl chloride under reduced pressure to obtain the 2-(5-fluoro-2-methylphenyl)acetyl chloride.", "Coupling of the two intermediates:", "- Dissolve the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol (1.0 equiv) and 2-(5-fluoro-2-methylphenyl)acetyl chloride (1.2 equiv) in a suitable solvent, such as dichloromethane.", "- Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) to the mixture and stir at room temperature for 2 hours.", "- Filter the resulting solid and wash with dichloromethane.", "- Purify the solid by recrystallization from a suitable solvent, such as ethanol, to obtain the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide." ] } | |

CAS RN |

1223957-10-5 |

Product Name |

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide |

Molecular Formula |

C26H25FN6O2S |

Molecular Weight |

504.58 |

IUPAC Name |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |

InChI |

InChI=1S/C26H25FN6O2S/c1-3-4-13-35-20-9-6-18(7-10-20)22-15-23-25-29-30-26(32(25)11-12-33(23)31-22)36-16-24(34)28-21-14-19(27)8-5-17(21)2/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,28,34) |

InChI Key |

HRUCZBIJZNEIDJ-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=CC(=C5)F)C)C3=C2 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-triethoxy-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2756365.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2756368.png)

![(E)-3-[5-chloro-1-(2-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide](/img/structure/B2756370.png)

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol](/img/structure/B2756372.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pentanamide](/img/structure/B2756374.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2756375.png)

![3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2756379.png)

![3,4,5-triethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2756380.png)

![N-[(4-fluorophenyl)methyl]-4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2756384.png)

![(E)-16-(4-(dimethylamino)benzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2756386.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]-N-[(phenylcarbamoyl)methyl]propanamide](/img/structure/B2756387.png)